1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol
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Overview
Description
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is a chemical compound belonging to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity. This compound, in particular, features a tetrazole ring substituted with a methyl group and an ethan-1-ol moiety, making it a versatile building block in organic synthesis.
Mechanism of Action
- Tetrazoles, including 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol, are known to form hydrogen bonds and participate in π-π stacking interactions. These properties suggest potential binding to proteins, enzymes, or receptors .
- Tetrazoles have been investigated for their antiviral, antimicrobial, and antitubercular activities . These effects may involve interference with viral replication, bacterial growth, or host immune responses.
Target of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Methylation: The tetrazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Introduction of the Ethan-1-ol Moiety: The final step involves the reaction of the methylated tetrazole with an appropriate ethan-1-ol derivative under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: The major product is 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethanone.
Reduction: The major product is 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethane.
Substitution: The products vary depending on the substituent introduced, such as 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethyl chloride or 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethylamine.
Scientific Research Applications
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine
- 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride
- 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Uniqueness
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is unique due to its combination of a tetrazole ring and an ethan-1-ol moiety This structure imparts specific reactivity and properties, making it a valuable compound in various fields
Biological Activity
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is a compound belonging to the tetrazole family, characterized by its unique five-membered ring structure containing nitrogen atoms. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. The tetrazole ring is known for its diverse applications in drug development, owing to its ability to interact with various biological targets.
The molecular formula of this compound is C4H8N4O. Its structure includes a hydroxyl group (-OH) attached to an ethanolic chain and a methyl-substituted tetrazole ring. This configuration contributes to its solubility and reactivity in biological systems.
Antimicrobial Properties
Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structural features to this compound demonstrate effectiveness against various fungal strains, including Candida species and Neosartorya species. The mechanism of action is believed to involve disruption of fungal cell membranes and inhibition of key metabolic pathways.
Table 1: Antimicrobial Activity of Tetrazole Derivatives
Compound Name | Target Organism | Activity Level |
---|---|---|
1-(1-methyl-1H-tetrazol-5-yl)ethanol | Candida albicans | Moderate |
2-(2-(1H-Tetrazol-5-yl)ethyl)isoindoline | Neosartorya fischeri | High |
VT-1598 | Candida krusei | Effective |
Anticancer Activity
The potential anticancer properties of 1-(1-methyl-1H-tetrazol-5-yl)ethan-1-ol have also been explored. In vitro studies suggest that tetrazole derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. This activity is attributed to their ability to interact with DNA and inhibit topoisomerases.
Case Study: Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated a series of tetrazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with the tetrazole moiety exhibited enhanced cytotoxicity compared to those without it, suggesting a structure–activity relationship that favors the presence of the tetrazole ring for anticancer activity .
The biological activity of 1-(1-methyl-1H-tetrazol-5-yl)ethan-1-ol is largely influenced by its ability to interact with specific biological targets:
Antifungal Mechanism:
Tetrazoles are known to inhibit enzymes involved in ergosterol biosynthesis in fungi, leading to compromised cell membrane integrity.
Anticancer Mechanism:
The compound may exert its anticancer effects through:
- DNA Intercalation: Disrupting DNA replication.
- Enzyme Inhibition: Targeting topoisomerases that are crucial for DNA unwinding during replication.
Research Findings
Recent studies have focused on the synthesis and evaluation of new tetrazole derivatives based on the core structure of 1-(1-methyl-1H-tetrazol-5-yl)ethan-1-ol. These investigations aim to optimize their biological activity through structural modifications.
Table 2: Summary of Recent Research Findings
Properties
IUPAC Name |
1-(1-methyltetrazol-5-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-3(9)4-5-6-7-8(4)2/h3,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSODCMVNIIIEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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